molecular formula C19H21N3O6 B2680102 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one CAS No. 868214-99-7

8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

Cat. No.: B2680102
CAS No.: 868214-99-7
M. Wt: 387.392
InChI Key: HXPCRNXEVXIHMA-UHFFFAOYSA-N
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Description

8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps:

    Formation of the chromenone core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Nitration: The chromenone core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Piperazine derivative formation: The piperazine ring is introduced by reacting the chromenone derivative with 1-(2-methylprop-2-en-1-yl)piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chromenone core, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic effects. Chromenone derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The piperazine moiety can enhance the compound’s binding affinity to certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one
  • 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-5-nitro-2H-chromen-2-one
  • 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-amino-2H-chromen-2-one

Uniqueness

The uniqueness of 8-methoxy-3-[4-(2-methylprop-2-en-1-yl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 8-position and the nitro group at the 6-position, along with the piperazine moiety, provides a unique combination of functional groups that can be exploited for various applications.

Properties

IUPAC Name

8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6/c1-12(2)11-20-4-6-21(7-5-20)18(23)15-9-13-8-14(22(25)26)10-16(27-3)17(13)28-19(15)24/h8-10H,1,4-7,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPCRNXEVXIHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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